Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate
Overview
Description
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is an organic compound with the molecular formula C10H12O3S. It is characterized by the presence of an ethyl ester group, a hydroxyphenyl group, and a sulfanyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate typically involves the esterification of 2-[(4-hydroxyphenyl)sulfanyl]acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methoxyphenyl)sulfanyl]acetate
- Ethyl 2-[(4-aminophenyl)sulfanyl]acetate
- Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate
Uniqueness
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. The hydroxy group enhances its reactivity and potential for hydrogen bonding, making it a valuable compound in various applications .
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYPOOPLTKMOLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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